
4-(4-ethoxyphenyl)-N-(4-methylphenyl)-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-ethoxyphenyl)-N-(4-methylphenyl)-4-oxobutanamide is a chemical compound that belongs to the class of amide derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 4-(4-ethoxyphenyl)-N-(4-methylphenyl)-4-oxobutanamide is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by inhibiting the production of pro-inflammatory cytokines and modulating the activity of enzymes involved in the biosynthesis of prostaglandins. In addition, 4-(4-ethoxyphenyl)-N-(4-methylphenyl)-4-oxobutanamide has been shown to possess antioxidant properties, which may contribute to its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-ethoxyphenyl)-N-(4-methylphenyl)-4-oxobutanamide can reduce inflammation and pain in animal models of inflammation. This compound has also been reported to exhibit anti-tumor activity in vitro and in vivo. In addition, 4-(4-ethoxyphenyl)-N-(4-methylphenyl)-4-oxobutanamide has been shown to protect against oxidative stress and neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(4-ethoxyphenyl)-N-(4-methylphenyl)-4-oxobutanamide in lab experiments is its relatively low toxicity. This compound has been shown to be well-tolerated in animal models, with no significant adverse effects reported. However, one of the limitations of using 4-(4-ethoxyphenyl)-N-(4-methylphenyl)-4-oxobutanamide is its poor solubility in water, which may limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of 4-(4-ethoxyphenyl)-N-(4-methylphenyl)-4-oxobutanamide. One potential area of research is the development of novel analogs with improved pharmacological properties. Another direction is the investigation of the molecular targets and signaling pathways involved in the pharmacological effects of this compound. Additionally, further studies are needed to evaluate the safety and efficacy of 4-(4-ethoxyphenyl)-N-(4-methylphenyl)-4-oxobutanamide in human clinical trials.
Métodos De Síntesis
The synthesis of 4-(4-ethoxyphenyl)-N-(4-methylphenyl)-4-oxobutanamide is carried out by the reaction of 4-ethoxybenzoyl chloride with 4-methylaniline in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization. The chemical structure of 4-(4-ethoxyphenyl)-N-(4-methylphenyl)-4-oxobutanamide is shown below:
Aplicaciones Científicas De Investigación
4-(4-ethoxyphenyl)-N-(4-methylphenyl)-4-oxobutanamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. This compound has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In addition, 4-(4-ethoxyphenyl)-N-(4-methylphenyl)-4-oxobutanamide has been studied for its role in modulating the immune system and reducing oxidative stress.
Propiedades
IUPAC Name |
4-(4-ethoxyphenyl)-N-(4-methylphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-3-23-17-10-6-15(7-11-17)18(21)12-13-19(22)20-16-8-4-14(2)5-9-16/h4-11H,3,12-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJBAECDWQQUCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-chlorophenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5100293.png)
![2-methoxy-2-phenyl-N-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B5100297.png)
![4-[2-(4-biphenylylcarbonyl)carbonohydrazonoyl]-2,6-dimethoxyphenyl acetate](/img/structure/B5100310.png)
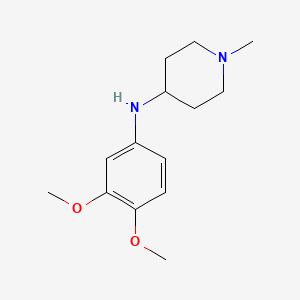
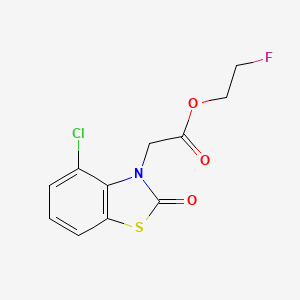
![ethyl 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5100330.png)
![3-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-4(3H)-quinazolinone](/img/structure/B5100332.png)
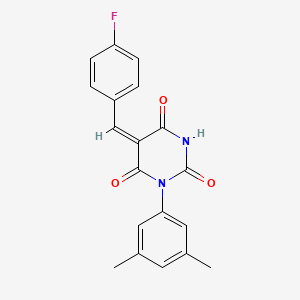
![1-(4-bromophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5100342.png)
![N-[2-(1-methyl-2-pyrrolidinyl)ethyl]cycloheptanamine](/img/structure/B5100351.png)
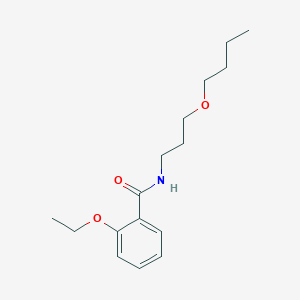
![4-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide](/img/structure/B5100366.png)
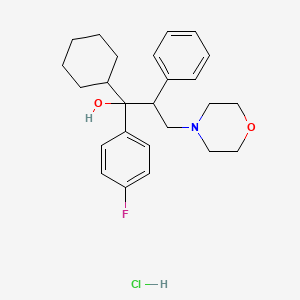
![4-{[(4-chlorophenyl)amino]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5100382.png)